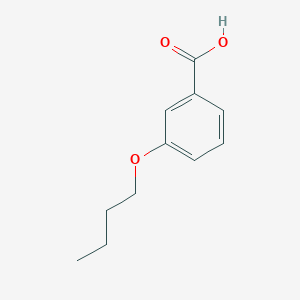

3-Butoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids and their derivatives are a cornerstone of modern chemical research, serving as fundamental building blocks in a multitude of applications. tcichemicals.commdpi.com This class of compounds, characterized by a carboxylic acid group attached to an aromatic ring, is integral to organic synthesis, materials science, and pharmaceutical development. chemimpex.coma2bchem.comontosight.ai The presence of both the aromatic ring and the carboxylic acid functional group allows for a wide range of chemical transformations, making them versatile precursors for more complex molecules. tcichemicals.comchemimpex.com

The reactivity of the benzene (B151609) ring can be tuned by the presence of various substituents, while the carboxylic acid group can undergo reactions such as esterification, amidation, and reduction. acs.org Alkoxy-substituted benzoic acids, a subgroup to which 3-butoxybenzoic acid belongs, have garnered significant attention. doi.orgkpfu.ru These compounds are explored for their biological activities, including potential use as phosphodiesterase inhibitors, and their applications in cosmetics as flavoring agents or fragrance preservatives. doi.orgkpfu.ru A major field of study for n-alkoxybenzoic acids is their application as mesogens, which are compounds that display liquid crystal phases. doi.orgalfachemic.comiucr.org The ability of these molecules to form ordered structures like nematic or smectic phases is crucial for the development of display technologies and other advanced materials. iucr.orggoogle.com Research often focuses on how the length and position of the alkoxy chain influence the temperature range and type of these liquid crystalline phases. doi.orgiucr.org

Academic Significance and Research Trajectories of this compound

The academic significance of this compound, while more specialized than its 4-alkoxy counterparts, lies in its utility as a synthetic intermediate and in the study of its unique physicochemical properties. Research trajectories for this compound and its isomers often involve synthetic chemistry, thermodynamics, and preliminary biological screening.

Synthesis and Properties: The synthesis of alkoxybenzoic acids can be achieved through various established organic chemistry methods. One common route involves the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with an alkyl halide (in this case, a butyl halide) in the presence of a base. An alternative approach involves the carbonation of a lithiated alkoxybenzene derivative. doi.orgkpfu.ru For instance, the synthesis of the isomeric iso-butoxybenzoic acids has been reported, providing a general procedure that can be adapted for the 3-butoxy isomer. doi.orgkpfu.ru In one study, 3-iso-butoxybenzoic acid was synthesized with a reported yield of 28.3%. doi.orgkpfu.ru Another specific synthesis for this compound has been documented as a precursor for creating more complex hybrid derivatives. rasayanjournal.co.in

The thermodynamic properties of alkoxybenzoic acid isomers are a subject of research to understand the influence of substituent position on molecular stability and intermolecular interactions. Studies on the isomeric butoxybenzoic acids have involved measuring their enthalpies of formation, vaporization, and sublimation using techniques like combustion calorimetry and the transpiration method. doi.orgkpfu.ru

Interactive Table: Physicochemical Properties of Butoxybenzoic Acid Isomers

| Property | 3-iso-Butoxybenzoic Acid | 4-iso-Butoxybenzoic Acid | 4-Butoxybenzoic Acid |

| CAS Number | 93351-38-3 sigmaaldrich.com | 13113-64-7 | 1498-96-0 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol sigmaaldrich.com |

| Melting Point | 79–80 °C doi.orgkpfu.ru | 139–141 °C kpfu.ru | 147–150 °C sigmaaldrich.com |

| Physical Form | Solid | White Powder kpfu.ru | Liquid Crystal / Solid sigmaaldrich.com |

Note: Data for this compound (n-butyl isomer) is less commonly reported in centralized databases compared to its iso-butyl isomer and para-isomers. The table presents data for closely related isomers to provide context.

Research Applications: A significant research trajectory for this compound is its use as a building block for novel molecules with potential biological activity. For example, it has been used as a reactant in the synthesis of new ester and hybrid derivatives of 3-hydroxybenzoic acid. rasayanjournal.co.in In this research, this compound was coupled with 3-hydroxy methyl benzoate (B1203000) to create a hybrid molecule, which was then slated for testing for its antibacterial properties. rasayanjournal.co.in This highlights the compound's role as a key intermediate in combinatorial synthesis approaches aimed at discovering new chemotherapeutic agents. rasayanjournal.co.in

While the direct application of this compound in liquid crystals is less common than its para-isomer, its study contributes to a broader understanding of structure-property relationships in mesogens. doi.orggoogle.com The position of the alkoxy group significantly affects the molecule's shape and polarity, which in turn dictates its ability to form liquid crystal phases. iucr.org Therefore, comparative studies of isomers like this compound are valuable for the rational design of new materials with specific thermal and optical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGXQBZMSWQUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349558 | |

| Record name | 3-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93351-38-3 | |

| Record name | 3-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Synthesis of 3-Butoxybenzoic Acid (n-butyl isomer)

The synthesis of 3-(n-butoxy)benzoic acid is commonly achieved through the alkylation of a 3-hydroxybenzoic acid precursor. A key strategy involves the protection of the carboxylic acid group as an ester to prevent unwanted side reactions during the etherification step.

A prevalent method for synthesizing this compound involves a two-step process starting from 3-hydroxybenzoic acid. This process includes an initial esterification of the carboxylic acid, followed by etherification of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to yield the final acid product. rasayanjournal.co.in

Step 1: Esterification of 3-Hydroxybenzoic Acid Initially, 3-hydroxybenzoic acid is converted to its methyl ester, methyl 3-hydroxybenzoate. This is typically achieved by reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux for several hours. rasayanjournal.co.in This step protects the carboxylic acid functionality.

Step 2: Etherification (Williamson Ether Synthesis) The resulting methyl 3-hydroxybenzoate is then subjected to a Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as potassium carbonate, in a suitable solvent like acetone. The resulting phenoxide ion acts as a nucleophile and reacts with an n-alkyl halide, such as n-butyl bromide, via an SN2 mechanism. wikipedia.org The mixture is typically heated under reflux for several hours to ensure the completion of the reaction, yielding methyl 3-(n-butoxy)benzoate. rasayanjournal.co.in

Step 3: Hydrolysis The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is accomplished by treating methyl 3-(n-butoxy)benzoate with an aqueous solution of a strong base, like potassium hydroxide (B78521) in methanol, followed by acidification with a dilute acid, such as hydrochloric acid. rasayanjournal.co.in This process quantitatively yields this compound as a precipitate which can then be purified. rasayanjournal.co.in

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 3-Hydroxybenzoic acid, Methanol | Concentrated H₂SO₄, Reflux (8 hrs) | Methyl 3-hydroxybenzoate rasayanjournal.co.in |

| 2. Etherification | Methyl 3-hydroxybenzoate, n-Alkyl halide | K₂CO₃, Acetone, Reflux (6-8 hrs) | Methyl 3-alkoxybenzoate rasayanjournal.co.in |

| 3. Hydrolysis | Methyl 3-alkoxybenzoate | 10% aq. KOH in MeOH, then dil. HCl | 3-Alkoxybenzoic acid rasayanjournal.co.in |

An alternative approach to the synthesis of alkoxybenzoic acids involves the direct alkylation of hydroxybenzoic acids. For instance, 4-hydroxybenzoic acid can be treated with an alkyl bromide in an alkaline medium of potassium hydroxide to yield 4-(butyloxy)benzoic acid. rdd.edu.iq This method, while direct, may require careful control of reaction conditions to favor O-alkylation over potential side reactions involving the carboxylic acid group.

Another versatile method for creating ethers is the Williamson ether synthesis, a widely used reaction in both laboratory and industrial settings due to its broad scope and simplicity. wikipedia.orggoogle.com This reaction generally involves an alkoxide ion reacting with a primary alkyl halide. wikipedia.org

Synthesis of Isomeric Butoxybenzoic Acids

The synthesis of the various isomers of butoxybenzoic acid often requires distinct starting materials and strategies to ensure the correct placement of the butoxy group on the benzene (B151609) ring.

The synthesis of 3-isobutoxybenzoic acid can be achieved through a Friedel-Crafts alkylation reaction. vulcanchem.com

Starting Material: 3-Hydroxybenzoic acid vulcanchem.com

Reagents: Isobutyl chloride, Aluminum chloride (AlCl₃) as a catalyst vulcanchem.com

Conditions: The reaction is carried out in an anhydrous solvent like acetonitrile (B52724) at a temperature of 80–85°C for 16–18 hours. vulcanchem.com

An alternative method involves the use of 3-bromophenyl-iso-butyl ether. This starting material is reacted with n-butyllithium in a mixture of dry diethyl ether and tetrahydrofuran (B95107) (THF) at a low temperature (-70 °C). The resulting organolithium compound is then carboxylated by pouring it over dry ice. After workup with water and acidification, 3-isobutoxybenzoic acid is obtained.

A method for preparing 2-isobutoxybenzoic acid utilizes o-chlorobenzoic acid as the starting material in a nucleophilic aromatic substitution reaction. google.comgoogle.com

Starting Materials: o-Chlorobenzoic acid, Isobutyl alcohol google.comgoogle.com

Reagents: Cuprous chloride (CuCl) as a catalyst and dimethylamine (B145610) as a co-catalyst. google.comgoogle.com

Conditions: The reactants are dissolved in an isobutyl alcohol solution containing dimethylamine and heated to 100°C in a pressure-resistant sealed vessel. google.comgoogle.com

Similar to the 3-isomer, 2-isobutoxybenzoic acid can also be synthesized from 2-bromophenyl-iso-butyl ether via lithiation with n-butyllithium followed by carboxylation with dry ice. The crude product is then purified by distillation under reduced pressure.

The synthesis of 4-isobutoxybenzoic acid can be accomplished through a multi-step procedure starting from 4-hydroxybenzoic acid. jscimedcentral.com

Step 1: Esterification 4-Hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate (B8730719), by refluxing with methanol and concentrated sulfuric acid. jscimedcentral.com

Step 2: Alkylation The methyl 4-hydroxybenzoate is then alkylated using 1-iodo-2-methylpropane. The reaction is carried out in the presence of sodium methoxide (B1231860) in methanol, and the mixture is refluxed for 12 hours to produce methyl 4-isobutoxybenzoate. jscimedcentral.com

Step 3: Hydrolysis Finally, the methyl 4-isobutoxybenzoate is hydrolyzed to 4-isobutoxybenzoic acid by stirring with a solution of sodium hydroxide in ethanol (B145695) and water, followed by acidification with concentrated hydrochloric acid. jscimedcentral.com

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Esterification | 4-Hydroxybenzoic acid | Methanol, concentrated H₂SO₄, reflux (2h) | Methyl 4-hydroxybenzoate | 86% jscimedcentral.com |

| 2. Alkylation | Methyl 4-hydroxybenzoate | Sodium methoxide in methanol, 1-iodo-2-methylpropane, reflux (12h) | Methyl 4-isobutoxybenzoate | 23% jscimedcentral.com |

| 3. Hydrolysis | Methyl 4-isobutoxybenzoate | NaOH in EtOH/H₂O, stir (~40°C, overnight), then conc. HCl | 4-Isobutoxybenzoic acid | 92% jscimedcentral.com |

Derivatization and Functionalization Strategies for this compound

The chemical architecture of this compound, featuring a carboxylic acid group and a butoxy substituent on a benzene ring, offers a versatile platform for a variety of derivatization and functionalization reactions. These modifications are pivotal for tuning the molecule's physicochemical properties and exploring its potential in diverse research fields. Key strategies involve reactions at the carboxylic acid moiety, such as condensation to form hybrid molecules, and conversion into esters and amides for various scientific applications.

Synthesis of Hybrid Derivatives via Condensation Reactions

A significant strategy for modifying this compound involves its condensation with other molecules to create novel hybrid derivatives. These reactions typically target the carboxylic acid group, coupling it with a hydroxyl or amino group of another compound to form an ester or amide linkage, respectively.

One documented example is the synthesis of a hybrid derivative by condensing this compound with 3-Hydroxy methyl benzoate (B1203000). rasayanjournal.co.in This reaction is facilitated by the use of a coupling system consisting of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in the presence of pyridine (B92270) and dichloromethane (B109758) as the solvent. rasayanjournal.co.in The reaction proceeds at room temperature, and as it progresses, a urea (B33335) derivative precipitates as a by-product. rasayanjournal.co.in The desired hybrid product is then isolated and purified from the reaction mixture. rasayanjournal.co.in

The general scheme for this type of condensation is as follows:

An equimolar amount of the hydroxyl-containing compound (e.g., 3-Hydroxy methyl benzoate) is dissolved in a suitable solvent like dichloromethane.

Coupling agents such as DCC and a catalyst like DMAP are added to the solution.

this compound is then introduced to the reaction mixture.

The reaction is stirred at room temperature for several hours until completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). rasayanjournal.co.in

The precipitated urea by-product is removed by filtration, and the final hybrid derivative is purified, often by column chromatography. rasayanjournal.co.in

This combinatorial approach allows for the generation of diverse molecules where the structural features of this compound are combined with those of other chemical entities, potentially leading to new therapeutic agents or materials with unique properties. rasayanjournal.co.in

Table 1: Reagents for Hybrid Derivative Synthesis via Condensation

| Reactant A | Reactant B | Coupling System | Solvent | Product |

|---|---|---|---|---|

| This compound | 3-Hydroxy methyl benzoate | DCC, DMAP, Pyridine | Dichloromethane | Methyl 3-((3-butoxybenzoyl)oxy)benzoate |

Data sourced from a study on the synthesis of novel 3-hydroxybenzoic acid hybrid derivatives. rasayanjournal.co.in

Formation of Esters and Amides for Research Applications

The conversion of this compound into its corresponding esters and amides is a fundamental derivatization strategy for expanding its utility in research. These derivatives are often synthesized to enhance solubility, modify biological activity, or serve as intermediates for more complex molecules. ontosight.aivulcanchem.com

Esterification: Esterification of this compound can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Alternatively, for more sensitive substrates or to achieve milder reaction conditions, dehydrating condensation reagents can be employed. tcichemicals.com The resulting esters are valuable in various fields; for instance, benzoic acid esters are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aiontosight.ai

Amidation: The formation of amides from this compound is crucial for applications in medicinal chemistry, as the amide bond is a core component of many biologically active molecules and pharmaceuticals. diva-portal.org Amidation can be performed by reacting the carboxylic acid with an amine. This transformation often requires activating the carboxylic acid group first, for example, by converting it to an acid chloride, or by using modern coupling reagents. diva-portal.org

Coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or uronium salts have been shown to be effective for amide bond formation under mild conditions. acs.orgmdpi.com For example, the synthesis of an amide from the related 4-n-butoxybenzoic acid was achieved using COMU, although it presented challenges due to the electron-rich nature of the benzoic acid, which could be overcome by adjusting reaction conditions such as temperature. acs.org General methods for amide synthesis often involve dissolving the carboxylic acid and amine in a suitable solvent and adding the coupling reagent and a non-nucleophilic base. mdpi.com

These ester and amide derivatives of this compound serve as important tools for researchers, enabling the systematic investigation of structure-activity relationships and the development of new compounds for chemical and biological studies. ontosight.airesearchgate.net

Table 2: General Methods for Ester and Amide Formation

| Reaction | Reactants | Reagents/Catalysts | General Purpose |

|---|---|---|---|

| Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄), Dehydrating agents (e.g., DCC) | Improve solubility, create intermediates, explore biological activity. vulcanchem.com |

| Amidation | this compound, Amine | Coupling reagents (e.g., COMU, HATU, DCC), Acid chloride formation (e.g., with SOCl₂) | Synthesize biologically active molecules, create peptide-like structures. diva-portal.orgmdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structural map of 3-Butoxybenzoic acid can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The aromatic protons, influenced by the electron-withdrawing carboxylic acid group and the electron-donating butoxy group, exhibit distinct chemical shifts in the downfield region. The aliphatic protons of the butoxy chain appear in the upfield region, with their multiplicity revealing the connectivity between adjacent carbons.

Aromatic Region: Protons on the benzene (B151609) ring typically appear between 7.0 and 8.0 ppm. The proton ortho to the carboxyl group and meta to the butoxy group (H-6) is expected to be the most downfield. The proton ortho to both groups (H-2) will also be significantly downfield, while the protons at the H-4 and H-5 positions will resonate at slightly higher fields.

Aliphatic Region: The butoxy group protons show a clear and predictable pattern. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) are the most deshielded of the chain, appearing as a triplet. The subsequent methylene protons (-CH₂CH₂-) resonate further upfield, followed by the terminal methyl protons (-CH₃), which appear as a characteristic triplet at the highest field.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on spectral analysis of similar compounds like 3-methoxybenzoic acid and 4-butoxybenzoic acid. rsc.orgchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | ~11-13 | Singlet (broad) |

| Aromatic H | ~7.10 - 7.70 | Multiplet |

| -OCH₂- | ~4.00 | Triplet |

| -OCH₂CH ₂- | ~1.78 | Multiplet |

| -CH₂CH ₂CH₃ | ~1.50 | Multiplet |

| -CH₃ | ~0.98 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl and Aromatic Carbons: The carboxyl carbon (-COOH) gives a signal in the highly deshielded region, typically around 170-174 ppm. psu.edu The aromatic carbon attached to the butoxy group (C-3) is significantly shielded compared to the other ring carbons, while the carbon attached to the carboxyl group (C-1) is also distinctly located.

Aliphatic Carbons: The carbons of the butoxy chain are found in the upfield region of the spectrum. The carbon directly bonded to the ether oxygen (-OCH₂-) is the most downfield of the aliphatic signals, appearing around 68-69 ppm. psu.edu The other methylene carbons and the terminal methyl carbon appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on spectral analysis of similar compounds like p-butoxybenzoic acid and 3-methoxybenzoic acid. psu.educhemicalbook.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | ~173 |

| Ar-C -O (C-3) | ~159 |

| Ar-C -COOH (C-1) | ~132 |

| Ar-C (C-2, C-4, C-5, C-6) | ~115 - 130 |

| -OC H₂- | ~68 |

| -OCH₂C H₂- | ~31 |

| -CH₂C H₂CH₃ | ~19 |

| -C H₃ | ~14 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound (C₁₁H₁₄O₃, Mol. Wt. 194.23 g/mol ) and offers insight into its structural components through analysis of its fragmentation patterns under ionization.

Upon electron ionization, the molecular ion peak [M]⁺ would be observed at m/z 194. Key fragmentation pathways for alkoxybenzoic acids include:

Loss of the Alkyl Chain: Cleavage of the propyl group from the butoxy chain (alpha-cleavage to the ether oxygen) would result in a fragment ion.

Loss of the Butoxy Radical: Cleavage of the C-O ether bond can lead to the loss of a butoxy radical (•OC₄H₉), generating a benzoyl cation.

Loss of COOH: Decarboxylation can occur, leading to a fragment corresponding to the loss of the carboxylic acid group (a mass difference of 45 amu).

McLafferty Rearrangement: The butoxy group can undergo a McLafferty rearrangement, leading to the elimination of butene and the formation of a 3-hydroxybenzoic acid radical cation.

These fragmentation patterns provide confirmatory evidence for the presence and connectivity of both the carboxylic acid and the butoxy functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the key expected vibrational bands are:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. researchgate.netresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butoxy group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1680-1710 cm⁻¹ in the IR spectrum corresponds to the carbonyl (C=O) stretching of the dimeric carboxylic acid. researchgate.netresearchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching of the ether linkage (Aryl-O-Alkyl) is expected to produce a strong band around 1250 cm⁻¹, while the C-O stretch of the carboxylic acid appears near 1300 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | Carboxylic Acid | 2500 - 3300 (Broad) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Butoxy Group | 2850 - 2960 |

| C=O Stretch (Dimer) | Carboxylic Acid | 1680 - 1710 (Strong) |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

| C-O Stretch | Ether & Acid | 1250 - 1300 |

X-ray Diffraction Studies on Related Benzoic Acid Derivatives for Crystal Structure Analysis

The O–H···O hydrogen bonds are strong, with O···O distances measured at approximately 2.6 Å in related structures. rsc.org These dimers then pack into layered or stacked arrangements in the crystal lattice. tandfonline.com The alkyl chains, such as the butoxy group, are typically found in an all-trans, extended conformation to maximize packing efficiency. tandfonline.com However, slight deviations from planarity can occur due to rotations around the C-O ether bond. tandfonline.com This dimeric, layered packing is a critical feature influencing the physical properties of this class of compounds. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Calculations of Thermochemical Properties

Quantum-chemical calculations are instrumental in determining the thermochemical properties of 3-Butoxybenzoic acid, providing data that is often challenging to measure experimentally.

The standard molar enthalpy of formation is a key thermodynamic quantity representing the energy change when a compound is formed from its constituent elements in their standard states. For substituted benzoic acids, high-level composite quantum-chemical methods like the Gaussian-3 (G3) and Gaussian-4 (G4) theories are frequently employed to calculate gas-phase enthalpies of formation with high accuracy. researchgate.netiaea.orgnist.gov These calculations are often used to test the internal consistency of experimental data. doi.org

In a comprehensive study of isomeric isobutoxybenzoic acids, the standard molar enthalpy of formation for 3-isobutoxybenzoic acid in the crystalline state was determined experimentally via combustion calorimetry. doi.orgkpfu.ru The experimental value provides a crucial benchmark for theoretical models. While specific G3MP2 or G4 calculated values for this compound are not detailed in the available literature, these methods are established for providing results that are generally in good agreement with experimental data for related benzoic acid derivatives. researchgate.netiaea.org

Table 1: Experimental Thermochemical Data for 3-iso-Butoxybenzoic Acid at T = 298.15 K

| Property | Value (kJ mol⁻¹) | State | Method | Source |

| Standard Molar Enthalpy of Formation | -632.7 ± 3.5 | Crystalline | Combustion Calorimetry | kpfu.ru |

This table is interactive. Click on the headers to sort.

The molar enthalpies of vaporization (liquid to gas) and sublimation (solid to gas) are critical for understanding the phase transition behavior of this compound. These values can be derived from vapor pressure measurements at different temperatures. researchgate.netresearchgate.net For the isomeric isobutoxybenzoic acids, standard molar enthalpies of vaporization and sublimation were determined using the transpiration method. doi.orgkpfu.ru

The experimental data for 3-isobutoxybenzoic acid, which exists as a solid at room temperature, includes its enthalpy of sublimation. kpfu.ru The enthalpy of vaporization was also derived as part of the thermodynamic analysis. kpfu.ru These experimental results are essential for creating a complete thermodynamic profile of the compound and serve as validation points for theoretical predictions. doi.org

Table 2: Experimental Phase Change Enthalpies for 3-iso-Butoxybenzoic Acid at T = 298.15 K

| Property | Value (kJ mol⁻¹) | Source |

| Molar Enthalpy of Sublimation | 108.8 ± 2.6 | kpfu.ru |

| Molar Enthalpy of Vaporization | 95.5 ± 2.8 | kpfu.ru |

This table is interactive. Click on the headers to sort.

Like most benzoic acid derivatives, the crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. The carboxylic acid groups of two molecules typically form a cyclic dimer structure through strong O-H···O=C hydrogen bonds. kpfu.ruresearchgate.net This dimerization is a dominant feature that affects the compound's physical properties, including its melting point and sublimation enthalpy. acs.org

Molecular Structure Optimization and Electronic Structure Analysis

Theoretical methods are essential for determining the most stable three-dimensional structure of this compound and for analyzing its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. dergipark.org.tr For benzoic acid and its derivatives, methods like B3LYP with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) have proven effective in calculating molecular structures that are in good agreement with experimental data from X-ray diffraction. vjst.vnjocpr.comnih.govnih.gov

The geometry optimization process for this compound involves finding the lowest energy conformation by considering the rotation of the butoxy and carboxyl groups relative to the benzene (B151609) ring. researchgate.net The planarity of the carboxylic acid group with the aromatic ring and the specific dihedral angles of the flexible butoxy chain are determined to identify the global minimum on the potential energy surface. These calculations form the basis for all further theoretical analyses, including frequency calculations and electronic property investigations. dergipark.org.tr

Once the molecular geometry is optimized, further DFT calculations can elucidate the electronic structure of this compound. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of electron delocalization in the benzene ring. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. These theoretical approaches can elucidate molecular structure and dynamics at the atomic level.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of theoretical spectroscopy, enabling the structural elucidation of complex organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR shielding tensors. science.gov This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule, which can then be converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).

The process involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set. Following optimization, the GIAO method is applied to this stable geometry to compute the isotropic shielding values for each carbon (¹³C) and hydrogen (¹H) atom. Studies on related substituted benzoic acids, such as 2-amino-3-methylbenzoic acid and 3,5-dimethyl-4-methoxybenzoic acid, have demonstrated the high accuracy of the GIAO method in predicting chemical shifts that correlate strongly with experimental spectra recorded in solvents like DMSO-d₆. science.gov By modeling the solvent environment, for instance, through the use of a Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM), the accuracy of the predicted shifts for this compound can be further enhanced to better match real-world experimental conditions.

A theoretical investigation of this compound would yield predicted ¹H and ¹³C NMR chemical shifts similar to those presented in the table below. Such data is invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Table 1: Theoretically Predicted NMR Chemical Shifts for this compound This table is illustrative and represents the type of data generated from GIAO calculations.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl | H | 12.0 - 13.0 | - |

| Carboxyl | C | ~167 | - |

| C1 (ipso-COOH) | C | - | ~132 |

| C2 | H | 7.6 - 7.8 | - |

| C2 | C | - | ~122 |

| C3 (ipso-O) | C | - | ~158 |

| C4 | H | 7.1 - 7.3 | - |

| C4 | C | - | ~118 |

| C5 | H | 7.3 - 7.5 | - |

| C5 | C | - | ~129 |

| C6 | H | 7.5 - 7.7 | - |

| C6 | C | - | ~124 |

| O-CH₂ | H | ~4.0 | - |

| O-CH₂ | C | - | ~68 |

| CH₂-CH₂ | H | ~1.8 | - |

| CH₂-CH₂ | C | - | ~31 |

| CH₂-CH₃ | H | ~1.5 | - |

| CH₂-CH₃ | C | - | ~19 |

| CH₃ | H | ~1.0 | - |

| CH₃ | C | - | ~14 |

Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are critical for understanding the molecular vibrations and identifying the functional groups within a molecule. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies. The process involves finding the optimized equilibrium geometry of the molecule, at which point the forces on all atoms are negligible. Then, the second derivatives of the energy with respect to atomic displacements are calculated to determine the frequencies of the normal modes of vibration.

For a molecule like this compound, which can form hydrogen-bonded dimers in the solid state, computational models may investigate both the monomeric and dimeric forms to understand how intermolecular interactions influence the vibrational frequencies. A key finding in studies of benzoic acid derivatives is the significant red-shift of the O-H stretching frequency upon dimerization, which is a hallmark of strong hydrogen bond formation. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental FT-IR and FT-Raman data. The Potential Energy Distribution (PED) analysis is also performed to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the molecule's constituent atoms.

The simulated vibrational spectrum for this compound would identify key vibrational modes as shown in the illustrative table below.

Table 2: Simulated Vibrational Frequencies and Assignments for Key Functional Groups in this compound This table is illustrative and represents the type of data generated from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Motion |

| ν(O-H) | Carboxylic Acid | ~3450 (monomer), ~2900-3100 (dimer) | O-H bond stretching |

| ν(C-H) | Aromatic Ring | ~3050-3100 | C-H bond stretching |

| ν(C-H) | Butoxy Chain | ~2870-2960 | Asymmetric/Symmetric C-H stretching |

| ν(C=O) | Carboxylic Acid | ~1750 (monomer), ~1700 (dimer) | C=O bond stretching |

| ν(C=C) | Aromatic Ring | ~1580-1610 | Aromatic ring skeletal stretching |

| δ(O-H) | Carboxylic Acid | ~1400-1440 | In-plane O-H bending |

| ν(C-O) | Ether & Acid | ~1250-1320 | C-O bond stretching |

| γ(O-H) | Carboxylic Acid | ~920 | Out-of-plane O-H bending |

Molecular Modeling of Interactions with Biological Targets

Molecular modeling techniques are instrumental in drug discovery and development, providing a framework for understanding how a molecule like this compound might interact with biological macromolecules. These in silico methods can predict binding affinities and modes, guiding the design of more potent and selective therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This technique is crucial for structure-based drug design. For instance, derivatives of benzoic acid have been investigated as potential inhibitors of enzymes implicated in diseases like cancer and inflammatory disorders.

Cathepsins: Cathepsins, particularly Cathepsin B and L, are lysosomal proteases whose dysregulation is linked to various pathologies. In silico studies on benzoic acid derivatives, such as 3-chloro-4-methoxybenzoic acid, have explored their binding to the active sites of procathepsins. Such studies show that the carboxyl group of the ligand can form key interactions, like salt bridges and hydrogen bonds, with active site residues (e.g., HisP28, AsnP29), while the rest of the molecule settles into hydrophobic pockets. A docking study of this compound into the active site of a cathepsin would similarly explore its potential to form hydrogen bonds and hydrophobic interactions, which are crucial for inhibitory activity.

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a major target in cancer therapy. Molecular docking has been used to design and evaluate inhibitors that target its ATP-binding site or allosteric sites. Studies on derivatives of 4-(tert-butyl)-3-methoxybenzoic acid have shown their potential as EGFR tyrosine kinase allosteric site inhibitors. Docking simulations help predict the binding mode and affinity (docking score) of these compounds within the receptor's binding pocket, identifying key interactions that stabilize the complex. A similar in silico approach for this compound would be essential to evaluate its potential as an EGFR kinase inhibitor.

Beyond simple docking, a thorough computational analysis involves assessing the conformational changes of the ligand and receptor upon binding, as well as calculating the energetics of this interaction.

Conformational Analysis: Ligands are typically flexible molecules that can adopt numerous conformations. Conformational analysis, often performed as part of the docking process or through molecular dynamics simulations, explores the energetically favorable shapes a ligand like this compound can assume in the solvent and within the confines of a protein's active site. Identifying the low-energy unbound conformation and comparing it to the bound conformation provides insight into the energetic penalty of binding and can inform ligand design. The flexibility of the butoxy chain in this compound would be a key focus of such an analysis.

Ligand Binding Energetics: Molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA, MM-GBSA) provide a more quantitative estimate of binding affinity than docking scores alone. These methods calculate the free energy change upon ligand binding, considering contributions from electrostatic interactions, van der Waals forces, and solvation energies. Studies on EGFR inhibitors have used these calculations to understand why certain ligands show selectivity for mutant over wild-type enzymes, often by decomposing the total binding energy into contributions from individual amino acid residues. Applying these methods to a this compound-enzyme complex would provide a detailed energetic profile of the interaction, highlighting the key residues responsible for binding affinity.

Table 3: Illustrative Molecular Modeling Data for this compound This table is illustrative, showing the type of data generated from molecular docking and binding energy calculations.

| Biological Target | Modeling Technique | Parameter | Predicted Value | Interpretation |

| Cathepsin L | Molecular Docking | Docking Score | -7.5 kcal/mol | Predicts favorable binding orientation in the active site. |

| Cathepsin L | MM-GBSA | Binding Free Energy (ΔG) | -35 kcal/mol | Estimates a strong and stable binding affinity. |

| EGFR Kinase | Molecular Docking | Docking Score | -8.2 kcal/mol | Predicts favorable binding orientation in the allosteric site. |

| EGFR Kinase | MM-GBSA | Binding Free Energy (ΔG) | -42 kcal/mol | Estimates a very strong and stable binding affinity. |

Reactivity Profiles and Mechanistic Studies of Chemical Transformations

Transformations of the Butoxy Side Chain (e.g., oxidative pathways)

The butoxy (-O-C₄H₉) ether linkage is generally stable, but it can undergo specific transformations, particularly through oxidative biological or chemical pathways.

Oxidative O-Dealkylation: A primary metabolic pathway for alkoxy aromatic compounds is O-dealkylation, which involves the enzymatic cleavage of the alkyl-aryl ether bond. mdpi.com This process, often mediated by cytochrome P450 monooxygenases in microbial systems, typically proceeds via hydroxylation of the carbon atom alpha to the ether oxygen. nih.gov The resulting hemiacetal is unstable and spontaneously decomposes to yield a phenol (B47542) (3-hydroxybenzoic acid) and an aldehyde (butyraldehyde). While this is a common pathway for many alkoxybenzoic acids, studies on the fungus Polyporus dichrous showed that it readily oxygenated and dealkylated various 4-alkoxybenzoic acids but provided no evidence for the oxygenation of 3-alkoxy groups. usda.govnih.govnih.gov This suggests that the position of the alkoxy group on the benzene (B151609) ring is a critical determinant of its susceptibility to this type of transformation in certain biological systems.

Side-Chain Oxidation: While the benzene ring itself is resistant to oxidation, the presence of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the oxidation of alkyl side chains attached to an aromatic ring. openstax.orgunizin.org However, the butoxy group, being an ether, is not an alkyl chain and is generally resistant to such oxidation under typical conditions. The primary oxidative transformation remains O-dealkylation.

Aromatic Ring Reactions and Substituent Effects

Electrophilic aromatic substitution reactions introduce new functional groups onto the benzene ring of 3-butoxybenzoic acid. The position of the incoming electrophile is directed by the two existing substituents, the butoxy group and the carboxylic acid group.

Substituent Effects:

Carboxylic Acid (-COOH): This group is an electron-withdrawing group (deactivating) through both inductive and resonance effects. slideshare.net It directs incoming electrophiles to the meta position relative to itself (i.e., position 5). slideshare.net

Butoxy Group (-OC₄H₉): As an alkoxy group, it is an activating substituent. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate formed during electrophilic attack. It strongly directs incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 2, 4, and 6). numberanalytics.com

Predicted Reactivity: In this compound, the directing effects of the two groups are combined.

The butoxy group activates positions 2, 4, and 6.

The carboxylic acid group deactivates the entire ring but directs towards position 5.

The most activated positions are 4 and 6, which are para and ortho to the powerful activating butoxy group, respectively. Position 2 is also ortho to the butoxy group but is sterically hindered by being between the two existing substituents.

Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur predominantly at the 4- and 6-positions , driven by the activating effect of the butoxy group.

| Substituent Group | Electronic Effect | Directing Influence |

| -COOH (Carboxylic Acid) | Deactivating | meta (to position 5) |

| -OC₄H₉ (Butoxy) | Activating | ortho, para (to positions 2, 4, 6) |

| Combined Effect | Overall reactivity is reduced compared to anisole (B1667542) but enhanced compared to benzoic acid. Substitution is favored at positions 4 and 6. |

Investigation of Degradation Pathways and Product Identification

The degradation of this compound can proceed through various chemical and biological routes, leading to a range of transformation products.

The synthesis of 4-amino-3-butoxybenzoic acid from this compound is a two-step process based on standard electrophilic aromatic substitution and subsequent reduction. a2bchem.com

Nitration: The first step is the nitration of the aromatic ring. As predicted by the substituent effects (Section 5.3), the reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂) primarily at the 4-position, which is activated by the para-directing butoxy group. This yields 3-butoxy-4-nitrobenzoic acid.

Reduction: The second step involves the reduction of the nitro group to an amino group (-NH₂). This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with H₂ gas over a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst. This step yields the final product, 4-amino-3-butoxybenzoic acid. vulcanchem.com

Thermal Degradation: Studies on the thermal behavior of metal salts of the closely related 3-methoxybenzoic acid show that the organic structure is stable up to several hundred degrees Celsius. scielo.brscielo.brresearchgate.net For 3-methoxybenzoic acid itself, thermal decomposition begins above 240°C, proceeding in multiple steps that involve the oxidation and combustion of the organic matter. scielo.br It is expected that this compound would exhibit similar thermal stability, with initial degradation likely involving the cleavage of the butoxy chain or decarboxylation at higher temperatures.

Photolytic Degradation: While specific studies on the photolytic degradation of this compound are not widely available, research on other aromatic acids under UV irradiation suggests potential degradation pathways. researchgate.net These processes, often mediated by reactive oxygen species like hydroxyl radicals, can include hydroxylation of the aromatic ring, decarboxylation (loss of CO₂), and cleavage of the side chain. researchgate.net

Biotransformation Studies of Alkoxybenzoic Acids (e.g., reductive dealkylation in microbial systems)

The biotransformation of alkoxybenzoic acids is a key process in their environmental fate and is extensively studied in various microorganisms.

O-Dealkylation: As mentioned in section 5.2, the primary biotransformation pathway is O-dealkylation. This reaction is an oxidative process, not reductive, involving the hydroxylation of the alkyl group attached to the ether oxygen. nih.govnih.gov Fungi, particularly white-rot fungi like Polyporus dichrous, are known to metabolize alkoxybenzoic acids. usda.gov However, these studies have shown a strong regioselectivity, with efficient dealkylation of 4-alkoxybenzoic acids but no observed metabolism at the 3-alkoxy position. nih.govnih.gov This suggests that this compound may be more resistant to this specific microbial degradation pathway compared to its 4-butoxy isomer.

Other Biotransformation Reactions: In addition to dealkylation, other microbial transformations have been observed for related compounds. These can include:

Reduction of the Carboxyl Group: Some fungi have been shown to reduce the carboxylic acid group of alkoxybenzoic acids to the corresponding aldehyde and primary alcohol. nih.govnih.gov

Ring Hydroxylation: Microorganisms can introduce hydroxyl groups onto the aromatic ring. microbiologyresearch.org

Decarboxylation: The removal of the carboxyl group has also been reported as a minor metabolic pathway for some hydroxy- and alkoxybenzoic acids. inchem.org

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 3-Butoxybenzoic acid. It allows for the separation of the target analyte from a mixture, enabling accurate quantification and purity assessment.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and semi-volatile compounds. For aromatic carboxylic acids such as this compound, direct analysis can sometimes be challenging due to their polarity and relatively low volatility, which may cause poor peak shape and adsorption on the GC column. researchgate.net To overcome these issues, derivatization is often employed. researchgate.netchromforum.org This process converts the carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) or methyl ester, leading to improved chromatographic performance. researchgate.net

Purity is determined by integrating the area of all peaks in the resulting chromatogram. birchbiotech.com The purity percentage is calculated as the area of the this compound derivative peak divided by the total area of all peaks. This method is highly sensitive and can detect trace levels of volatile impurities, such as residual solvents from synthesis or related volatile side-products.

Table 1: Illustrative GC Parameters for Analysis of a Benzoic Acid Derivative

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector Temp. | 300 °C |

| Sample Prep. | Derivatization with BSTFA or diazomethane (B1218177) to form TMS or methyl ester |

Note: This table provides a general example; specific conditions must be optimized for this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity determination of non-volatile or thermally sensitive compounds like this compound. chromforum.orgquora.com Reversed-phase (RP-HPLC) is the most common mode used, typically with a C18 stationary phase.

For acidic compounds, the pH of the mobile phase is a critical parameter. To ensure good peak shape and reproducible retention, the mobile phase is often acidified (e.g., with formic acid or trifluoroacetic acid) to a pH below the pKa of the carboxylic acid group. helixchrom.com This suppresses the ionization of the analyte, increasing its retention on the nonpolar stationary phase. Purity is assessed by UV detection, where the peak area of this compound is compared to the total area of all observed peaks.

HPLC is also invaluable for studying the degradation of this compound. Forced degradation studies, exposing the compound to stress conditions like heat, acid, base, and oxidation, can generate potential degradation products. nih.gov HPLC can separate these products from the parent compound, allowing for their quantification and subsequent identification. For instance, studies on other benzoic acid derivatives have shown that under high-temperature aqueous conditions, a primary degradation pathway is decarboxylation. nih.gov

Table 2: Typical RP-HPLC Method for Purity Analysis of a Benzoic Acid Derivative

| Parameter | Condition |

| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 40% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 235 nm |

| Column Temp. | 30 °C |

Note: This is a representative method. The gradient and mobile phase composition should be optimized for the specific separation of this compound and its impurities.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are essential for the unambiguous identification of compounds in complex mixtures.

GC-MS for Identification in Environmental Samples (e.g., organic aerosols)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com This technique is ideal for identifying volatile and semi-volatile organic compounds in complex environmental matrices.

Research on organic aerosols has utilized thermally assisted hydrolysis and alkylation coupled with GC-MS to identify a wide range of organic acids, including derivatives of butoxybenzoic acid. researchgate.netresearchgate.net In this method, compounds within a sample are derivatized in-situ to make them amenable to GC analysis. As the separated components elute from the GC column, they enter the mass spectrometer, which generates a unique mass spectrum for each compound based on its fragmentation pattern. libretexts.org The mass spectrum of this compound butyl ester, for example, serves as a chemical fingerprint that can be compared against spectral libraries (like NIST) or interpreted to confirm the compound's identity in a sample. researchgate.netresearchgate.net

Table 3: Example Mass Spectral Data for a Butoxybenzoic Acid Isomer Derivative

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 4-Butoxybenzoic acid, butyl ester | 250 | 194, 138, 121, 57 |

| This compound, butyl ester | 250 | 194, 138, 121, 57 |

Note: Data is illustrative and based on isomers. Fragmentation patterns for positional isomers are often very similar. The molecular ion corresponds to the ester derivative.

HPLC-MS for Structural Confirmation of Reaction Intermediates and Products

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing reaction mixtures, where intermediates, byproducts, and the final product must be identified and characterized. vu.edu.au The HPLC separates the components of the mixture, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, capable of generating ions of polar and non-volatile molecules like this compound with minimal fragmentation. koreascience.kr

By operating the mass spectrometer in tandem mode (MS/MS), structural information can be obtained. The molecular ion of a compound of interest is selected and fragmented to produce a characteristic pattern of daughter ions. koreascience.kr This process is invaluable for confirming the structure of synthetic intermediates leading to this compound or for identifying unknown products formed during degradation studies. nih.govoup.com For example, in a reaction mixture, HPLC-MS/MS could confirm the presence of a precursor by matching its retention time and fragmentation pattern to a known standard, while also helping to elucidate the structure of an unexpected byproduct.

Table 4: Hypothetical HPLC-MS/MS Data for Analysis of a Reaction Mixture

| Compound | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| Precursor (e.g., 3-Hydroxybenzoic acid) | 4.5 | 137 | 93 |

| This compound | 9.2 | 193 | 149, 137 |

| Byproduct (e.g., Hydrolyzed starting material) | 3.1 | Varies | Varies |

Note: This table is illustrative. The precursor ion for this compound in negative mode would be [C11H13O3]⁻. Fragmentation would typically involve the loss of CO2 or cleavage of the butyl chain. koreascience.kr

Thermal Analysis Techniques for Material Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the material properties of this compound.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure heat flow associated with transitions in a material. nih.gov For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and to assess its purity. researchgate.net The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point. DSC is also used to study phase transitions; many alkoxybenzoic acids are known to exhibit liquid crystalline phases, and DSC can precisely measure the temperatures and enthalpies of these transitions. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of this compound and to study its decomposition profile. Studies on benzoic acid have shown that its thermal decomposition at high temperatures yields primarily carbon dioxide and benzene (B151609). researchgate.net TGA can quantify the mass loss associated with such decomposition events, providing information on the decomposition temperature range and the nature of the degradation process.

Table 5: Thermal Properties of an Isomeric Alkoxybenzoic Acid

| Property | Value | Technique |

| Melting Temperature (Tm) | 147-149 °C | DSC |

| Nematic to Isotropic Transition (TNI) | 160-161 °C | DSC |

| Enthalpy of Fusion (ΔHfus) | 27.8 kJ/mol | DSC |

| Decomposition Onset Temp. | > 200 °C | TGA |

Note: Data presented is for the related compound 4-Hexyloxybenzoic acid and serves as an example of the types of data obtained from thermal analysis. Specific values for this compound would require experimental determination.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials. rroij.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com This method is highly sensitive for studying the thermotropic properties of compounds, making it an indispensable tool for investigating phase transitions such as melting, crystallization, and solid-state structural changes. rroij.comlinseis.com For alkoxybenzoic acids, a class of compounds known for exhibiting complex phase behavior, DSC provides critical data on transition temperatures and the enthalpy changes associated with these transitions. core.ac.ukresearchgate.net

In the context of this compound and its isomers, DSC is employed for two primary purposes: determining the thermodynamic parameters of its phase transitions and assessing sample purity. doi.org Scientific investigations into the thermodynamic properties of isomeric iso-butoxybenzoic acids have utilized DSC to measure the molar enthalpies of solid-state phase transitions. core.ac.ukdoi.org Such studies are crucial for understanding the thermal stability and behavior of the compound.

The DSC thermogram of a substance like this compound reveals distinct peaks corresponding to energy absorption (endothermic) or release (exothermic). linseis.com The melting of the crystalline solid into a liquid is observed as a sharp endothermic peak. The temperature at the onset of this peak is typically taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion (ΔHfus)—the energy required to melt one mole of the substance. chemeo.comwikipedia.org

Detailed research on 3-iso-butoxybenzoic acid, an isomer of this compound, has confirmed the utility of DSC in this area. doi.org In this research, the molar enthalpies of any solid-state phase transitions were precisely measured using DSC. doi.org Furthermore, the purity of the synthesized compound was also determined using the DSC method, complementing results from gas chromatography (GC). doi.org Impurities in a sample typically cause a broadening of the melting peak and a depression of the melting point, phenomena that can be quantitatively analyzed with DSC.

The data obtained from DSC analysis is fundamental for materials characterization. For instance, the distinct transition temperatures and enthalpies help to identify the compound and understand its polymorphic forms or liquid crystalline phases, which are common in alkoxybenzoic acids. researchgate.netnih.gov

Below is a representative table illustrating the type of data generated from a DSC analysis for a compound in the butoxybenzoic acid family.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Tonset (°C) | The extrapolated onset temperature of the melting transition, often reported as the melting point. | 75 - 85 |

| Tpeak (°C) | The temperature at which the rate of heat absorption is at its maximum during the melting transition. | 80 - 90 |

| ΔHfus (kJ/mol) | The enthalpy of fusion, representing the energy absorbed during the solid-to-liquid phase transition. | 20 - 35 |

This table provides illustrative data based on typical findings for benzoic acid derivatives; specific values for this compound are determined experimentally.

Mechanistic Insights into Biological Activity in Vitro Investigations

In Vitro Antimicrobial Activity Studies

The antimicrobial properties of benzoic acid derivatives have been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic bacteria. Research into 3-butoxybenzoic acid and similar alkoxybenzoic acids reveals a potential for antibacterial action, which is significantly influenced by their chemical structure.

Studies on benzoic acid and its derivatives have demonstrated varied levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research into 3-hydroxybenzoic acid, a precursor to this compound, indicates it possesses inherent antimicrobial properties. rasayanjournal.co.inresearchgate.net When this precursor is modified to create hybrid derivatives containing alkyl side chains, such as butyl, pentyl, and hexyl groups, the resulting compounds show potential as antibacterial candidates active against both Gram-positive and Gram-negative cultures. rasayanjournal.co.in

The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, studies on related methoxybenzoic acid derivatives provide context for how such compounds perform. In one study, 3-methoxybenzoic acid was shown to inhibit the growth of Escherichia coli at a concentration of 2.0 mg/mL. nih.gov Further derivatization into hydrazide-hydrazones can yield compounds with potent activity, particularly against Gram-positive bacteria like Bacillus spp. tandfonline.comnih.gov

The table below summarizes the antibacterial activity of various benzoic acid derivatives against different bacterial strains, illustrating the range of efficacy observed in this class of compounds.

| Compound/Extract | Bacterial Strain | Activity (MIC in mg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | 1.0 | nih.gov |

| 2-Hydroxybenzoic acid | Escherichia coli O157 | 1.0 | nih.gov |

| 3-Methoxybenzoic acid | Escherichia coli | 2.0 | nih.gov |

| 4-Methoxybenzoic acid | Escherichia coli | 2.0 | nih.gov |

| 3,4-Dimethoxybenzoic acid | Escherichia coli | 1.6 | nih.gov |

| Macleania rupestris extract (contains phenolic acids) | Enterococcus faecalis | 1.25 | mdpi.com |

| Macleania rupestris extract (contains phenolic acids) | Enterococcus faecium | 1.25 | mdpi.com |

| Macleania rupestris extract (contains phenolic acids) | Escherichia coli | 5.0 | mdpi.com |

| Macleania rupestris extract (contains phenolic acids) | Staphylococcus epidermidis | 5.0 | mdpi.com |

This table is interactive. You can sort and filter the data.

The relationship between the chemical structure of alkoxybenzoic acids and their antibacterial effectiveness is a critical area of research. The potency of these compounds is not static but changes with modifications to their molecular framework, such as the length and position of the alkoxy group.

One key factor is the nature of the substituent on the benzoic acid ring. The presence of hydroxyl or methoxyl groups can weaken the antibacterial effect compared to unsubstituted benzoic acid, although the position of the substituent is crucial. nih.gov For example, attaching these groups can result in a higher MIC value, indicating lower potency. nih.gov

The length of the alkoxy chain also plays a significant role. Studies on 4-n-alkoxybenzoic acids have shown that the lower members of the series, meaning those with shorter alkyl chains, exhibit better antibacterial activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria compared to the higher members with longer chains. isca.me This suggests that excessive hydrophobicity from a long acyl chain can be detrimental to activity. nih.gov In contrast, some research indicates that fused molecules of 3-hydroxybenzoic acid with longer alkyl side chains (butyl, pentyl, hexyl) are potential antibacterial candidates, highlighting the complexity of these relationships. rasayanjournal.co.in

Enzyme Inhibition Studies (In Vitro)

Beyond direct antimicrobial action, this compound and its analogs are investigated for their ability to inhibit specific enzymes involved in physiological and pathological processes. These in vitro studies are crucial for identifying potential therapeutic targets and understanding the compound's broader biological profile.

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cell signaling. mhmedical.com Inhibiting these enzymes can enhance the signals carried by cAMP and cGMP, a mechanism used in treatments for inflammatory diseases and other conditions. nih.gov

Several alkoxybenzoic acids and their derivatives have been identified as having inhibitory activity against phosphodiesterases. doi.org Specifically, derivatives of 3-cyclopentyloxy-4-methoxybenzoic acid have been synthesized and studied for their ability to inhibit the superoxide (B77818) anion production in human neutrophils. nih.gov These compounds were found to selectively inhibit the human PDE4 enzyme, which is a key regulator of inflammation. nih.gov While they were less potent than the reference compound Rolipram, the studies confirm that the alkoxybenzoic acid scaffold is a viable starting point for the development of PDE4 inhibitors. nih.govpolimi.it

Cathepsins are proteases found in lysosomes that are involved in protein turnover. mdpi.comnih.gov Under certain conditions, their dysregulation is linked to various diseases. Studies have shown that certain benzoic acid derivatives can modulate the activity of cathepsins B and L.

In one study, benzoic acid derivatives isolated from the fungus Bjerkandera adusta, including 4-hydroxybenzoic acid and 4-methoxybenzoic acid, were found to enhance the activity of cathepsins B and L in human fibroblasts. mdpi.comresearchgate.net For example, one of the tested compounds, 3-chloro-4-methoxybenzoic acid, led to a significant activation of these enzymes. mdpi.comnih.gov In silico docking studies supported these findings, suggesting that the compounds are likely binders to both procathepsin B and L. mdpi.com This modulatory effect on the autophagy-lysosome pathway suggests that the benzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. mdpi.comnih.gov

Other research has also highlighted the potential of benzoic acid moieties in designing cathepsin inhibitors. Peptidic inhibitors that incorporate a linker-connected benzoic acid have been reported to be highly active. nih.gov Furthermore, the caffeic acid scaffold, which is structurally related to benzoic acids, has been identified as a promising starting point for developing specific inhibitors of cathepsin B's endopeptidase activity. mdpi.com

Alpha-glucosidase is a key enzyme located in the small intestine responsible for breaking down complex carbohydrates into simple sugars like glucose. scielo.brnih.gov Inhibiting this enzyme can slow the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. scielo.brsciopen.com

Phenolic compounds, including various benzoic acid derivatives, are recognized as potential alpha-glucosidase inhibitors. mdpi.commdpi.com For example, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to be an effective mixed-type inhibitor of α-glucosidase, binding to the enzyme to reduce its activity. sciopen.com Molecular docking simulations indicate that it can insert into the active site of the enzyme, creating steric hindrance for the substrate. sciopen.com

Another related compound, gallic acid (3,4,5-trihydroxybenzoic acid), has demonstrated significant α-glucosidase inhibitory activity, with a potency much greater than that of the commercial drug acarbose (B1664774) in one study. jppres.com These findings suggest that the benzoic acid core structure is a promising scaffold for designing effective alpha-glucosidase inhibitors.

The table below shows the half-maximal inhibitory concentration (IC50) values for several benzoic acid derivatives and related compounds against α-glucosidase.

| Compound | α-Glucosidase IC50 (µg/mL) | Reference |

| Acarbose (Reference Drug) | 139.4 | jppres.com |

| Gallic acid | 26.19 | jppres.com |

| Quercetin (Flavonoid) | 0.85 | jppres.com |

| Protocatechuic acid | - (Effective mix-type inhibitor) | sciopen.com |

This table is interactive. You can sort and filter the data.

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies provide a foundational understanding of how a compound interacts with cellular machinery. For this compound and its chemical relatives, these investigations have centered on their ability to modulate complex signaling networks critical to cell health, disease, and stress responses.

Effects on Proteostasis Network Modules

The proteostasis network is a crucial cellular system responsible for maintaining the integrity of the cellular proteome through protein synthesis, folding, and degradation. Its dysfunction is a hallmark of aging and various diseases. Key components of this network include the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).

Research into benzoic acid derivatives has shown that they can positively modulate these protein degradation systems. nih.gov Studies on compounds structurally related to this compound, such as 3-chloro-4-methoxybenzoic acid isolated from the fungus Bjerkandera adusta, have demonstrated a significant ability to promote the activity of both the UPP and, most notably, the ALP in human foreskin fibroblast cell lines. nih.govnih.gov This activity is largely attributed to the activation of lysosomal proteases, specifically cathepsins B and L. nih.gov In silico docking studies supported these findings, indicating that these benzoic acid derivatives are putative binders of both cathepsins. nih.govscite.ai The potent activation of cathepsins B and L by 3-chloro-4-methoxybenzoic acid highlights the potential of the benzoic acid scaffold as a modulator of the proteostasis network. nih.govmdpi.com

Table 1: In Vitro Effects of a Related Benzoic Acid Derivative on Proteostasis Network Components

| Compound | Cell Line | Pathway Modulated | Key Finding | Reference |

|---|---|---|---|---|

| 3-chloro-4-methoxybenzoic acid | Human Foreskin Fibroblasts | Autophagy-Lysosome Pathway (ALP) | Strong activation of cathepsins B and L (467.3 ± 3.9%) | nih.gov |

Ligand Binding to Epidermal Growth Factor Receptor Kinase (EGFR) in Cell Lines

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in regulating cell proliferation, survival, and migration. rdd.edu.iq Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime target for anticancer therapies. rdd.edu.iqnih.gov

A study investigating new hydroxybenzoic acid derivatives, including a compound containing a (3-butoxy,4-methoxy) benzoic acid moiety, assessed their potential as EGFR tyrosine kinase inhibitors. rdd.edu.iq Molecular docking studies predicted a strong binding affinity for this class of compounds within the EGFR kinase domain. rdd.edu.iq Specifically, the docking study for a related derivative (compound 8 in the study) revealed a binding energy (∆G) of -8.56 kcal/mol, which is nearly equal to that of the standard EGFR inhibitor, erlotinib (B232) (-8.75 kcal/mol). rdd.edu.iq

This in silico promise was followed by in vitro cytotoxicity evaluations using the MTT viability assay against several cancer cell lines. The derivative demonstrated notable anti-proliferative effects, validating the potential for butoxy-substituted benzoic acids to act as EGFR inhibitors. rdd.edu.iq

Table 2: In Vitro Cytotoxicity of a (3-butoxy,4-methoxy) Benzoic Acid Derivative (Compound 8) Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| DLD-1 | Colorectal Adenocarcinoma | 25.05 | rdd.edu.iq |

| HeLa | Cervical Cancer | 23.88 | rdd.edu.iq |

In Vitro Antioxidant and Anti-inflammatory Properties (based on related compounds)

While direct studies on this compound are limited, the broader class of phenolic and benzoic acids, to which it belongs, is well-documented for its antioxidant and anti-inflammatory capabilities. mdpi.commdpi.com These properties are generally attributed to the phenolic ring and carboxylic acid group, which can stabilize and scavenge free radicals and modulate inflammatory signaling pathways. mdpi.com

In vitro antioxidant activity is often measured using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. jmbfs.orgcurcumin.co.nz Various related phenolic acids, such as gallic acid, caffeic acid, and p-coumaric acid, have demonstrated significant antioxidant potential in these assays. nih.gov

The anti-inflammatory effects of related compounds have been demonstrated through their ability to inhibit key inflammatory mediators and pathways. For instance, certain phenolic acids can suppress the activation of the NF-κB pathway, a central regulator of inflammation, and consequently reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.commdpi.com For example, 4-Hydroxybenzoic acid has been shown to inhibit NLRP3 inflammasome activation by reducing reactive oxygen species (ROS) and to decrease the expression of inflammatory genes. mdpi.com Similarly, curcuminoids, which are structurally related, exhibit potent anti-inflammatory and antioxidant activities. curcumin.co.nz

Table 3: Summary of In Vitro Bioactivities of Related Phenolic and Benzoic Acids

| Compound/Class | Bioactivity | Mechanism/Assay | Reference |

|---|---|---|---|

| Phenolic Acids | Antioxidant | Free radical scavenging (e.g., DPPH assay) | jmbfs.orgnih.gov |

| 4-Hydroxybenzoic acid | Anti-inflammatory | Inhibition of NLRP3 inflammasome; reduction of IL-1β, TNF-α, IL-6 | mdpi.com |

| p-Coumaric Acid | Anti-inflammatory | Inhibition of oxidative stress and inflammatory responses | mdpi.com |

| Curcuminoids | Antioxidant, Anti-inflammatory | DPPH radical scavenging, modulation of inflammatory pathways | curcumin.co.nz |

Applications in Advanced Organic Synthesis and Functional Materials Research

Utilization as a Synthetic Intermediate in Organic Chemistry